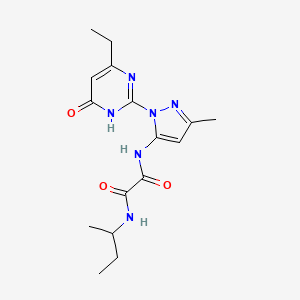

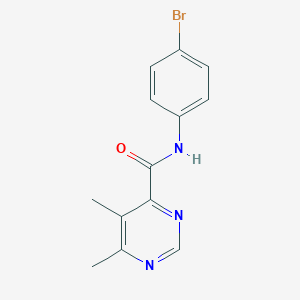

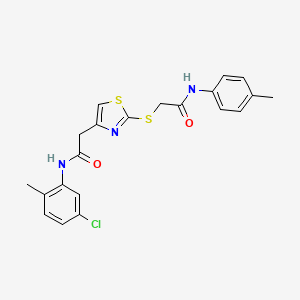

![molecular formula C17H13N3O2S3 B2693317 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2185590-65-0](/img/structure/B2693317.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazole is an important π-acceptor building block for the synthesis of organic dyes that find various applications in optoelectronics . It is known to provide many donor–acceptor materials with a low band gap .

Synthesis Analysis

There are several strategies for the preparation of benzo[c][1,2,5]thiadiazoles. One approach involves the reaction of p-chloranil with tetrasulfur tetranitride (S4N4), followed by interaction with 2-thienyllithium and reduction with NaI . Another approach is based on the cyclization of two ortho amino groups of 2,1,3-benzothiadiazole-5,6-diamines into a 1,2,5-thiadiazole ring .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be characterized via proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FT-IR) spectroscopies, gel permeation chromatography (GPC), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and wide-angle powder X-ray diffraction (XRD) measurements .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole units have been used in various chemical reactions, including Suzuki coupling polymerization and photocatalyst-free, visible-light promoted, direct conversion of C(sp2)–H to C(sp2)–N .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be analyzed using various techniques. For example, UV–vis and fluorescence spectroscopies can reveal optical properties such as the maximum absorption wavelength and photoluminescence quantum yield .Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics and Semiconductors

Related compounds with thiadiazole, bithiophene, and benzamide groups have been explored for their applications in organic photovoltaics and semiconductors. For instance, conjugated polymers containing alternating electron-donating and electron-accepting units based on bithiophene and benzothiadiazole have shown promising light-harvesting capabilities for organic photovoltaic applications. These materials are designed to achieve low optical band gaps, enabling efficient absorption of sunlight and potentially high short-circuit current in solar cells. Electrochemical studies indicate deep HOMO/LUMO levels, which are crucial for achieving high open-circuit voltages in photovoltaic devices (Zhu et al., 2007).

Antimicrobial and Anticancer Agents

Compounds featuring thiadiazole scaffolds have been synthesized and evaluated for their antimicrobial and anticancer activities. Schiff bases containing thiadiazole and benzamide groups have shown promising in vitro anticancer activity against several human cancer cell lines, suggesting their potential as therapeutic agents. Molecular docking studies predict their mechanism of action, and ADMET properties indicate good oral drug-like behavior, making them suitable candidates for further pharmaceutical development (Tiwari et al., 2017).

Organic Electronics

The development of donor-acceptor small molecules based on structural modifications, including the introduction of thiadiazole units, has been explored to improve the optoelectronic properties of materials for organic electronics. These modifications aim to achieve broader absorption, elevated HOMO levels, and improved solar cell performance, indicating the potential of thiadiazole derivatives in enhancing the efficiency of organic photovoltaic devices (He et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .

Biochemical Pathways

Similar compounds have been used as potential visible-light organophotocatalysts .

Pharmacokinetics

Similar small-molecule based nir-ii (1000–1700 nm) dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .

Result of Action

Similar compounds have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .

Action Environment

Similar compounds have shown high stability, high porosity, and high fluorescence performance .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on benzo[c][1,2,5]thiadiazole and its derivatives could include the development of new synthesis methods, the exploration of new applications in optoelectronics and medicine, and the design of new benzo[c][1,2,5]thiadiazole-based compounds with improved properties .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHUWRKBFMOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

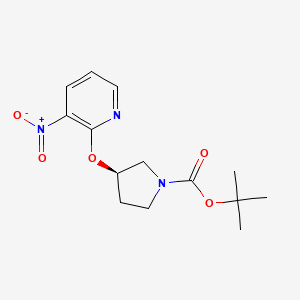

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)

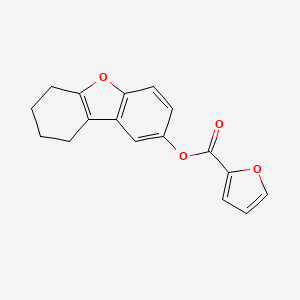

![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)

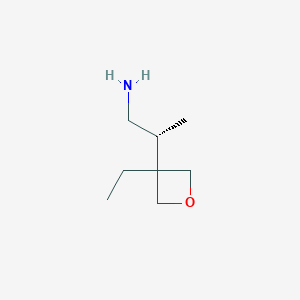

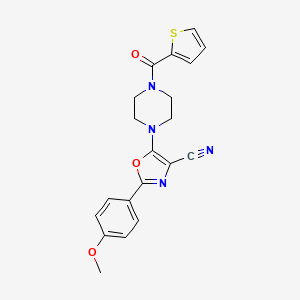

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)

![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)